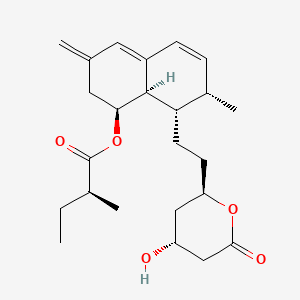

6'-Exomethylene lovastatin

説明

6’-Exomethylene lovastatin is a derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a natural product isolated from the fungus Aspergillus terreus. The compound 6’-exomethylene lovastatin is formed through the biotransformation of lovastatin, primarily at the 6’-position of the molecule . This derivative has shown significant potential in inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 6’-exomethylene lovastatin involves the hydroxylation of lovastatin at the 6’-position. This process is catalyzed by liver microsomes from rats and mice . The hydroxylation occurs stereoselectively, resulting in the formation of 6’-beta-hydroxy-lovastatin, which further undergoes transformation to yield 6’-exomethylene lovastatin .

Industrial Production Methods: Industrial production of 6’-exomethylene lovastatin can be achieved through biotransformation processes using microbial cultures or liver microsomes. The use of biocatalysts ensures the stereoselective hydroxylation of lovastatin, leading to the desired product .

化学反応の分析

Types of Reactions: 6’-Exomethylene lovastatin undergoes various chemical reactions, including oxidation and hydrolysis. The compound is primarily formed through the hydroxylation of lovastatin .

Common Reagents and Conditions:

Hydrolysis: The lactone ring of lovastatin can be hydrolyzed to form the corresponding hydroxy acid.

Major Products Formed: The major products formed from the reactions involving 6’-exomethylene lovastatin include its hydroxy acid form, which retains significant enzyme-inhibitory activity .

科学的研究の応用

Cardiovascular Health

The primary application of lovastatin and its derivatives, including 6'-exomethylene lovastatin, is in managing hyperlipidemia and reducing cardiovascular risk. Clinical studies have demonstrated that lovastatin effectively lowers LDL cholesterol levels and reduces the incidence of myocardial infarction and unstable angina . The 6'-exomethylene derivative maintains similar effects but may offer enhanced bioavailability or potency due to structural modifications.

Cancer Treatment

Research indicates that this compound may have potential as an anti-cancer agent. Studies have shown that statins can induce apoptosis in cancer cells, particularly breast cancer cells, by affecting histone deacetylase activity and promoting cell cycle arrest . The ability of this compound to inhibit tumor growth while simultaneously lowering cholesterol levels presents a dual therapeutic benefit.

Cholesterol Management

A study involving patients with primary hypercholesterolemia demonstrated that treatment with lovastatin significantly reduced total cholesterol and LDL levels after 4-6 weeks of therapy. The introduction of this compound could potentially enhance these outcomes due to its structural modifications that may improve efficacy .

| Study | Population | Outcome | Duration |

|---|---|---|---|

| Lovastatin Efficacy | Hypercholesterolemic patients | LDL reduction by up to 50% | 6 weeks |

| Cancer Cell Apoptosis | Breast cancer cell lines | Induction of apoptosis via HDAC inhibition | In vitro study |

Anti-Cancer Effects

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. One notable study highlighted its effectiveness in inducing apoptosis in breast cancer cells, suggesting that this compound could be explored further as a chemotherapeutic agent .

作用機序

6’-Exomethylene lovastatin exerts its effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . The inhibition of this enzyme reduces the conversion of HMG-CoA to mevalonate, thereby decreasing cholesterol production. The compound’s molecular targets include the active site of HMG-CoA reductase, where it competes with the natural substrate .

類似化合物との比較

6’-Hydroxy-lovastatin: Another metabolite of lovastatin formed through hydroxylation at the 6’-position.

Simvastatin: A semi-synthetic analogue of lovastatin with similar cholesterol-lowering effects.

Atorvastatin: A synthetic statin with a different structure but similar mechanism of action.

Uniqueness: 6’-Exomethylene lovastatin is unique due to its specific biotransformation pathway and the presence of the exomethylene group at the 6’-position. This structural modification enhances its enzyme-inhibitory activity compared to other metabolites of lovastatin .

生物活性

6'-Exomethylene lovastatin is a derivative of lovastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has garnered attention due to its unique structural modifications and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including its metabolic pathways, pharmacological effects, and implications for therapeutic use.

Structural Characteristics and Metabolism

Chemical Structure

this compound is characterized by the presence of an exomethylene group at the 6' position, which differentiates it from other lovastatin derivatives. This modification plays a crucial role in its biological activity and metabolic fate.

Metabolism

The metabolism of lovastatin, including its derivatives like this compound, occurs primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. Studies have shown that the 6'-position is a key site for biotransformation, leading to various metabolites including 6'-hydroxy-lovastatin and 6'-exomethylene-lovastatin itself. The relative enzyme inhibitory activities of these metabolites indicate that while 6'-beta-hydroxy-lovastatin exhibits the highest inhibition of HMG-CoA reductase, 6'-exomethylene-lovastatin also retains significant activity, albeit lower than its hydroxylated counterpart .

Table 1: Metabolite Inhibitory Activity of Lovastatin Derivatives

| Metabolite | HMG-CoA Reductase Inhibition |

|---|---|

| 6'-Beta-hydroxy-lovastatin | 1.0 |

| 6'-Exomethylene-lovastatin | 0.6 |

| 3"-Hydroxy-lovastatin | 0.15 |

Pharmacological Effects

Cholesterol Lowering

Like its parent compound, this compound functions as an HMG-CoA reductase inhibitor, which is pivotal in cholesterol biosynthesis. By inhibiting this enzyme, it effectively reduces low-density lipoprotein (LDL) cholesterol levels in the bloodstream, thereby contributing to cardiovascular health .

Anti-inflammatory Properties

Recent studies have indicated that lovastatin and its derivatives may possess anti-inflammatory properties. For instance, the combination of lovastatin with probiotics showed potential in mitigating liver inflammation during hyperlipidemia treatment in animal models . This suggests that this compound could similarly exhibit such effects.

Case Studies

Lovastatin's Role in Dengue Treatment

A clinical study assessed the efficacy of lovastatin in treating adult patients with dengue fever. While it was found to be safe and well-tolerated, no significant therapeutic benefit was observed. Interestingly, elevations in liver enzymes were noted among participants receiving lovastatin, highlighting the need for careful monitoring during treatment with statins .

Impact on Alzheimer's Disease

Research has explored the effects of statins on Alzheimer's disease (AD) progression. Lovastatin administration led to decreased serum levels of β-amyloid (Aβ), a protein associated with AD pathology. This suggests that derivatives like this compound may also influence neurodegenerative processes through similar mechanisms .

特性

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,15-16,18-21,23,25H,2,5,8-9,11-13H2,1,3-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFUDDFNKHOQEC-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121624-17-7 | |

| Record name | 6'-Exomethylene lovastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-EXOMETHYLENE LOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48W5FXB9PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。